molecular formula C24H23FN4O3S2 B2800724 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1261015-31-9

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2800724
CAS No.: 1261015-31-9
M. Wt: 498.59
InChI Key: FVZKHOIDZPCLCD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heterocyclic system with inherent rigidity and π-conjugation. Key structural elements include:

  • N1-substituent: A 2-oxoethyl group linked to a 4-(4-fluorophenyl)piperazine, which introduces a fluorinated aromatic moiety and a tertiary amine-rich piperazine ring. This group is associated with enhanced receptor-binding affinity and metabolic stability .
  • N3-substituent: A 2-(thiophen-2-yl)ethyl group, providing a sulfur-containing heterocyclic moiety that may improve lipophilicity and modulate electronic properties .

Its synthesis likely involves coupling reactions (e.g., HOBt/TBTU-mediated amidation) similar to related arylpiperazine-thiophene derivatives .

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN4O3S2/c25-17-3-5-18(6-4-17)26-10-12-27(13-11-26)21(30)16-29-20-8-15-34-22(20)23(31)28(24(29)32)9-7-19-2-1-14-33-19/h1-6,8,14-15,22H,7,9-13,16H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBORHFXBIRCQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN4O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that incorporates piperazine and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The inclusion of a piperazine ring enhances the compound's interaction with various biological targets. The fluorophenyl group may also influence its pharmacokinetic properties.

Antimicrobial Activity

Piperazine derivatives have been shown to exhibit a wide range of antimicrobial activities. Studies indicate that compounds containing piperazine can act against various bacterial strains. For instance, derivatives similar to the one have demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has highlighted the anticancer potential of compounds with similar structures. For example, derivatives of thieno[3,2-d]pyrimidine have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thieno-pyrimidine derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 to 43.4 μM .

Neuropharmacological Effects

The piperazine moiety is associated with neuropharmacological activity, particularly as a dopamine receptor antagonist. Compounds similar to the one have shown selective binding affinities for dopamine D4 receptors, which are implicated in various neurological disorders. The binding affinities for these receptors can be extremely potent (IC50 values as low as 0.057 nM), suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by its structural components:

Structural FeatureInfluence on Activity
Piperazine RingEnhances receptor binding and bioavailability
Fluorophenyl GroupModulates pharmacokinetic properties
Thiophene MoietyContributes to anticancer activity
Thieno[3,2-d]pyrimidine CoreCentral to biological activity

Studies suggest that modifications to these structural features can lead to changes in potency and selectivity for various biological targets.

Case Studies

  • Antibacterial Study : A derivative with a similar piperazine structure was tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with MIC values below 10 μg/mL.
  • Cancer Cell Line Testing : In vitro assays demonstrated that a closely related compound inhibited growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways.

Scientific Research Applications

Research has indicated that compounds similar to 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit significant biological activities:

Antibacterial Activity

Studies have shown that derivatives of this compound possess antibacterial properties against various strains of bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Antitumor Activity

Preliminary investigations suggest potential antitumor effects. The compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is interest in its effects on the central nervous system. Some studies indicate potential anxiolytic or antidepressant-like effects.

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

  • Study on Antibacterial Properties : A study published in Molecules detailed the synthesis and testing of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations .
  • Antitumor Research : A recent investigation into the antitumor properties of thieno[3,2-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three key reactive domains:

  • Thieno[3,2-d]pyrimidine-2,4-dione core : Susceptible to nucleophilic substitution at the C2 and C4 positions.

  • 4-(4-Fluorophenyl)piperazine moiety : Participates in acid-base reactions and alkylation.

  • Thiophen-2-yl ethyl side chain : Prone to electrophilic aromatic substitution (EAS) at the thiophene ring .

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic attack at electron-deficient positions. For example:

Reaction Conditions Outcome
HydrolysisAqueous NaOH, refluxCleavage of dione to carboxylic acid
AminationNH3/EtOH, 80°CReplacement of oxygen with amine group

Electrophilic Aromatic Substitution

The thiophene ring reacts with electrophiles due to its electron-rich nature:

Reagent Position Product
HNO3/H2SO4C5 of thiopheneNitro-substituted derivative
Br2/FeBr3C3 of thiopheneBrominated analog

Piperazine-Mediated Reactions

The piperazine moiety facilitates:

  • Protonation : Forms water-soluble salts with HCl or H2SO4 .

  • Alkylation : Reacts with alkyl halides to yield N-alkylated derivatives .

Oxidation and Reduction

Process Reagents Effect
OxidationKMnO4, acidic conditionsSulfur oxidation in thiophene to sulfoxide
ReductionH2/Pd-CPartial saturation of pyrimidine ring

Cross-Coupling Reactions

The thiophene ethyl group enables Suzuki-Miyaura and Heck couplings:

Coupling Type Catalyst Application
Suzuki-MiyauraPd(PPh3)4, K2CO3Biaryl formation for SAR studies

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under:

  • UV light : Photolytic cleavage of the thiophene-pyrimidine bond.

  • High humidity : Hydrolysis of the oxoethyl linker .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine-2,4-dione vs. Chromeno[4,3-d]pyrimidine

  • Compound from : 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Core: Chromeno-pyrimidine fused with a coumarin system. Key Differences:
  • Replaces thiophene with a coumarin-derived chromene ring.
  • Contains a thioxo (C=S) group instead of dione (C=O) at position 2.
    • Properties : Exhibits predicted drug-like features and oral bioavailability via computational studies .

Thieno[3,2-d]pyrimidine-2,4-dione vs. Benzo[4,5]cyclohepta[1,2-d]pyrimidine

  • Compound 4 from : 9-Acetyl-4a-fluoro-4a,10,11,11a-tetrahydro-5,10,11-metheno-1,3-dimethylbenzo[4,5]cyclohepta[1,2-d]pyrimidine-2,4-dione Core: Larger cycloheptane-fused benzo-pyrimidine. Key Differences:
  • Incorporates a seven-membered ring, increasing steric bulk.
  • Lacks piperazine and thiophene substituents.
    • Properties : Thermodynamic stability studied via NMR; melting point 190–192°C .

Substituent Variations

Piperazine Derivatives with Thiophene Moieties

  • MK41 (RTC20) from : 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Core: Linear butanone chain instead of thieno-pyrimidine. Key Similarities:
  • Contains 4-arylpiperazine (4-(2-trifluoromethylphenyl)) and thiophene groups.

    • Synthesis : HOBt/TBTU-mediated coupling of 1-(2-trifluoromethylphenyl)piperazine and 4-(2-thienyl)butyric acid .
    • Properties : Higher lipophilicity (logP ~3.5) due to trifluoromethyl group vs. fluorophenyl in the target compound.
  • Compound 21 from : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Core: Directly links thiophene to piperazine via a ketone.

Fluorophenylpiperazine Derivatives

  • Compound from : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Core: Pyridazinone instead of thieno-pyrimidine. Key Similarities:
  • Shares the 2-oxoethyl-4-(4-fluorophenyl)piperazine substituent.
    • Properties : Likely exhibits similar solubility and metabolic profiles due to fluorophenylpiperazine.

Physicochemical and Pharmacokinetic Trends

Compound Core Structure Key Substituents logP* (Predicted) Synthetic Method
Target Compound Thieno[3,2-d]pyrimidine 4-(4-Fluorophenyl)piperazine; 2-(thiophen-2-yl)ethyl ~3.2 Amidation/coupling
MK41 (RTC20) Butanone 4-(2-Trifluoromethylphenyl)piperazine; thiophene ~3.5 HOBt/TBTU-mediated coupling
Compound Pyridazinone 4-(4-Fluorophenyl)piperazine; morpholine ~2.8 Alkylation/condensation
Compound Chromeno-pyrimidine Piperidine; thioxo ~2.5 Acid-catalyzed cyclocondensation

*logP estimated using fragment-based methods.

Q & A

Q. What are the established synthetic methodologies for this compound?

The synthesis typically involves multi-step reactions, including:

  • Piperazine coupling : Reaction of 4-(4-fluorophenyl)piperazine with a 2-oxoethyl intermediate under nucleophilic substitution conditions (e.g., using DCC as a coupling agent in anhydrous DCM) .
  • Thienopyrimidine core assembly : Cyclization of thiophene-derived precursors with pyrimidine intermediates via acid-catalyzed reactions (e.g., p-toluenesulfonic acid in refluxing ethanol) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol) to isolate the final product .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • X-ray crystallography : Resolves bond lengths/angles (e.g., triclinic crystal system, space group P1, α/β/γ angles ~70–80°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Validates proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm) and carbon frameworks .
    • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 591.68 for analogs) .

Q. What in vitro models are suitable for initial pharmacological screening?

  • Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorogenic substrates (IC₅₀ calculations via dose-response curves) .
  • Cell-based models : Anticancer activity tested via MTT assays (e.g., against HeLa or MCF-7 cell lines) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?

  • Comparative SAR studies : Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to evaluate activity shifts. For example, replacing 4-fluorophenyl with 3-chlorophenyl in analogs enhances antimicrobial potency .
  • Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. How can computational chemistry enhance the design of derivatives with improved target affinity?

  • Quantum chemical calculations : Predict binding modes using DFT (density functional theory) to optimize interactions with target receptors (e.g., dopamine D2/D3) .
  • Molecular docking : Screen virtual libraries against crystal structures (e.g., PDB ID 6CM4) to prioritize synthesis .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP <5, TPSA ~80 Ų) to filter non-drug-like candidates .

Q. What are the challenges in achieving enantiomeric purity during synthesis?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .

Q. How do fluorophenyl and thiophenethyl substituents influence pharmacokinetics?

  • Fluorophenyl : Enhances metabolic stability by resisting CYP450 oxidation (t₁/₂ increased by ~30% in rat liver microsomes) .
  • Thiophenethyl : Improves solubility via π-stacking interactions, confirmed by logD measurements (logD = 2.1 vs. 3.5 for non-thiophene analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀). For example, ATP at 1 mM vs. 10 µM can shift IC₅₀ by 10-fold .
  • Structural validation : Confirm compound purity (>95% by HPLC) to rule out impurities skewing results .

Q. Why do some analogs show reverse activity trends in enzyme vs. cell-based assays?

  • Membrane permeability : Poor permeability (e.g., P-gp efflux) reduces intracellular availability despite high enzyme affinity. Measure permeability via Caco-2 assays .
  • Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended targets .

Methodological Recommendations

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to prevent side products .
  • Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki couplings; the latter improves yields by ~20% .

Q. How to validate target engagement in vivo?

  • PET imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track biodistribution in rodent models .
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated ERK levels in tumor tissue) .

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